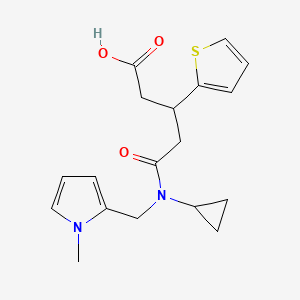

5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several functional groups and structures that are common in organic chemistry, including a cyclopropyl group, a pyrrole ring, an amino group, a carboxylic acid group, and a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would need to be determined experimentally .科学的研究の応用

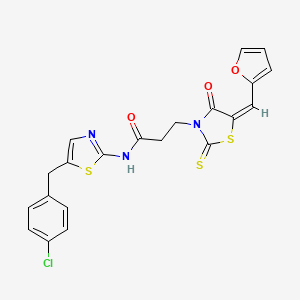

Inhibition of Mycolic Acid Biosynthesis

Cyclopropyl analogues have been synthesized and studied for their potential to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. The synthesis of such compounds involves specific reactions that protect the cyclopropyl ring, allowing for the oxidation of alcohols to carboxylic acids. These studies suggest the potential application of cyclopropyl-containing compounds in targeting bacterial cell wall synthesis (Hartmann et al., 1994).

Thromboxane A2 Synthetase Inhibition

Research into cyclopropyl derivatives has also shown that they can act as inhibitors of thromboxane A2 synthetase, potentially offering a dual mechanism of action in one molecule by combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade. This could have implications for the development of compounds with anti-inflammatory and anti-thrombotic properties (Clerck et al., 1989).

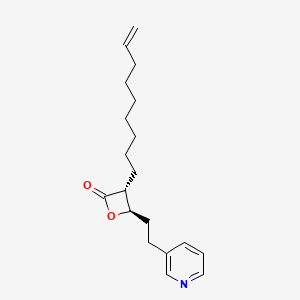

Synthesis of Saturated Heterocycles

The compound's structural features facilitate the synthesis of saturated heterocycles, which are of interest due to their potential pharmacological activities. Research into the reaction of 4-oxopentanoic acid with cyclic amino alcohols to form saturated heterocycles highlights the chemical versatility and potential for creating bioactive molecules (Kivelä et al., 2003).

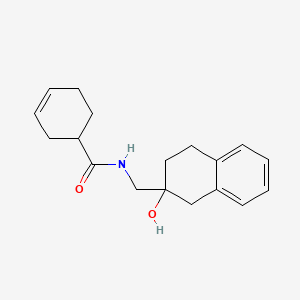

Antifungal and Antibacterial Activities

Cyclopropyl amino acids derived from natural sources have shown toxicity against fungi, arthropods, and bacteria, suggesting their potential application in developing new antimicrobial agents. The study of such compounds isolated from mushrooms indicates their role in natural defense mechanisms, which could be harnessed for pharmaceutical applications (Drehmel & Chilton, 2002).

Regioselective Synthesis and Antagonistic Activities

The regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions demonstrates the utility of cyclopropyl-containing compounds in creating molecules with potential biological activities, including acting as competitive antagonists for receptors such as the NMDA receptor (Quiroga et al., 2007).

Safety and Hazards

特性

IUPAC Name |

5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBGXEVQAFHJHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)

![2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide](/img/structure/B2576267.png)

![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)

![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)

![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)

![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)